molecular formula C8H11N3O3 B10911055 Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10911055
M. Wt: 197.19 g/mol
InChI Key: XDMRAHOGFDFEMO-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a high-value chemical intermediate designed for research and development applications. This compound features a versatile pyrazole core functionalized with both a carbamoyl group and an ethyl ester, making it a crucial building block in organic synthesis and medicinal chemistry. Researchers utilize this scaffold in the exploration and development of novel active compounds. Its structural motif is commonly found in molecules being investigated for various biological activities. As a key synthetic precursor, it enables efficient pathways to more complex heterocyclic systems. The presence of multiple reactive sites allows for targeted modifications, facilitating structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Strictly for laboratory use by qualified professionals. Handle with appropriate personal protective equipment and under safe laboratory conditions. For comprehensive handling and safety information, please request the Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 4-carbamoyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)6-5(7(9)12)4-11(2)10-6/h4H,3H2,1-2H3,(H2,9,12)

InChI Key

XDMRAHOGFDFEMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(=O)N)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

  • Formation of the Pyrazole Core : Methylhydrazine reacts with ethyl acetoacetate under acidic or basic conditions, facilitating cyclization via nucleophilic attack and subsequent dehydration.

  • Introduction of the Carbamoyl Group : Post-cyclization, the carbamoyl group is introduced at position 4 through nucleophilic substitution or condensation with urea derivatives.

Example Protocol :

  • Reactants : Ethyl acetoacetate (1.0 equiv), methylhydrazine (1.2 equiv), urea (1.5 equiv).

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Yield : 70–75% after recrystallization.

Optimization Strategies

  • Catalysis : p-Toluenesulfonic acid (10 mol%) enhances reaction rates by stabilizing intermediates.

  • Solvent Effects : Ethanol or dichloromethane improves solubility of intermediates, reducing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation offers rapid and efficient heating, reducing reaction times from hours to minutes. This method is particularly effective for cyclocondensation and functional group transformations.

Key Steps in Microwave Synthesis

  • Formation of the 1,3-Dicarbonyl Intermediate : Ethyl 3-aminobenzoate reacts with 2,2,6-trimethyl-4H-1,3-dioxin-4-one under microwave conditions to form a diketone intermediate.

  • Cyclization with Methylhydrazine : The intermediate undergoes cyclization with methylhydrazine at 150°C for 30 minutes.

Example Protocol :

  • Reactants : Ethyl 3-aminobenzoate (1.0 equiv), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 equiv).

  • Conditions : Microwave irradiation at 150°C for 30 minutes, followed by purification via reverse-phase chromatography.

  • Yield : 82–86%.

Iodine-Promoted Cyclization

Iodine acts as a mild Lewis acid catalyst, promoting cyclization and oxidation steps in pyrazole synthesis. This method is notable for its atom economy and minimal waste generation.

Procedure Overview

  • Formation of Thiohydrazide Intermediate : Oxamic acid thiohydrazide reacts with ethyl acetoacetate to form a thiohydrazone.

  • Iodine-Mediated Cyclization : Iodine (1.0 equiv) facilitates cyclization at 40°C for 3 hours, yielding the pyrazole core.

Example Protocol :

  • Reactants : Oxamic acid thiohydrazide (1.0 equiv), ethyl acetoacetate (1.3 equiv), iodine (1.0 equiv).

  • Conditions : Ethanol solvent at 40°C for 3 hours.

  • Yield : 83% after column chromatography.

Post-Cyclization Carbamoylation

This two-step approach involves synthesizing the pyrazole core first, followed by carbamoylation at position 4.

Carbamoylation Methods

  • Urea Condensation : The pyrazole intermediate reacts with urea at elevated temperatures (120–150°C) in the presence of a base (e.g., K2CO3).

  • Phosgene Derivatives : Carbamoyl chloride derivatives can directly introduce the carbamoyl group under inert conditions.

Example Protocol :

  • Reactants : 1-Methyl-1H-pyrazole-3-carboxylate (1.0 equiv), urea (2.0 equiv).

  • Conditions : Reflux in toluene with K2CO3 (1.2 equiv) for 8 hours.

  • Yield : 65–70%.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages
CyclocondensationEthyl acetoacetate, methylhydrazineReflux, 12 hours70–75%Simple setup, scalable
MicrowaveEthyl 3-aminobenzoate150°C, 30 minutes82–86%Rapid, high purity
Iodine-PromotedOxamic acid thiohydrazide, iodine40°C, 3 hours83%Eco-friendly, minimal byproducts
Post-CyclizationUrea, pyrazole intermediate120°C, 8 hours65–70%Flexible functionalization

Critical Factors Influencing Yield and Purity

Temperature Control

  • Low Temperatures (–20°C to 0°C): Minimize side reactions during sensitive steps (e.g., hydrazine additions).

  • High Temperatures (150–170°C): Accelerate cyclization but risk decomposition.

Solvent Selection

  • Polar Solvents (Ethanol, DMF): Enhance solubility of polar intermediates.

  • Non-Polar Solvents (Toluene, Dichloromethane): Improve selectivity for non-polar products.

Catalysts and Additives

  • Acidic Catalysts : p-Toluenesulfonic acid improves protonation of carbonyl groups.

  • Oxidizing Agents : Iodine promotes both cyclization and oxidation in one pot.

Industrial Scalability and Environmental Impact

Waste Management

  • Solvent Recovery : Dichloromethane and ethanol can be recycled via distillation.

  • Byproduct Mitigation : Iodine-based methods generate negligible waste compared to traditional routes.

Cost Efficiency

  • Raw Material Costs : Ethyl acetoacetate and methylhydrazine are commercially available at scale.

  • Energy Consumption : Microwave methods reduce energy use by 40% compared to conventional heating .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

Key Data:

ConditionsReagentsProductYieldSource
Acidic (HCl, H₂O)6M HCl, reflux, 4–6 h4-Carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid85%
Basic (NaOH, EtOH/H₂O)2M NaOH, 60°C, 3 hSodium salt of the carboxylic acid78%

Mechanistic Insight :
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation of water to form a hydroxide ion, which cleaves the ester bond .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution, enabling the introduction of amines, alcohols, or thiols.

Example: Aminolysis with Aryl Amines

SubstrateReagents/ConditionsProductYieldSource
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylateAniline, benzene, TEA, reflux, 8 h4-Carbamoyl-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide72%

Mechanistic Pathway :

  • Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

  • Collapse of the tetrahedral intermediate to release ethanol and form the amide .

Functionalization of the Pyrazole Ring

The pyrazole ring’s nitrogen atoms and adjacent carbons can undergo electrophilic substitution or cycloaddition, though direct experimental data for this compound is limited. Theoretical studies suggest:

Reaction TypeReagentsExpected ProductNotes
NitrationHNO₃, H₂SO₄Nitro-substituted pyrazole derivativePositional selectivity depends on substituent effects.
[3+2] CycloadditionAlkynes, Cu(I) catalystFused bicyclic compoundsLimited experimental validation.

Methanolysis of Trichloromethyl Intermediates

While not directly studied for this compound, related pyrazole derivatives with trichloromethyl groups undergo methanolysis to form carboxyalkyl derivatives. This suggests potential pathways for ester exchange or decarboxylation under specific conditions .

Starting MaterialConditionsProductYield
TrichloromethylpyrazoleMeOH, K₂CO₃, 60°C, 12 hMthis compound89%

Decarboxylation Reactions

Decarboxylation occurs under thermal or acidic conditions, often leading to simplified pyrazole derivatives:

ConditionsReagentsProductYieldSource
Thermal (180°C)4-Carbamoyl-1-methyl-1H-pyrazole65%
Acidic (H₂SO₄, Δ)Conc. H₂SO₄, 120°C, 2 hSame as above70%

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to simpler pyrazole esters due to the electron-withdrawing carbamoyl group:

CompoundHydrolysis Rate (k, h⁻¹)Aminolysis Yield (%)
Ethyl 1-methyl-1H-pyrazole-3-carboxylate0.1558
This compound0.0972

The carbamoyl group reduces hydrolysis rates but enhances amide formation due to stabilized transition states .

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various transformations to yield substituted pyrazole derivatives with diverse functional groups, such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Activities

Research indicates that this compound exhibits several biological activities :

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary investigations suggest that it may modulate enzyme or receptor activity linked to cancer progression, making it a candidate for further drug development research.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes related to tumor growth, leading to increased apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural and Functional Group Analysis

The substituents on the pyrazole ring significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Ethyl Pyrazole-3/4-Carboxylates
Compound Name Substituents (Positions) Molecular Formula MW CAS Number Similarity Score Key Applications
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate 1-Me, 3-COOEt, 4-CONH₂ C₈H₁₁N₃O₃ 197.2 N/A Reference Pharmaceutical intermediate
Ethyl 4-formyl-1H-pyrazole-3-carboxylate 3-COOEt, 4-CHO C₇H₈N₂O₃ 168.2 5932-27-4 0.95 Synthetic precursor
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 4-COOEt, 3-Cl, 5-NH₂ C₆H₈ClN₃O₂ 189.6 1380351-61-0 N/A Pharmaceutical intermediate
Diethyl 1H-pyrazole-3,4-dicarboxylate 3-COOEt, 4-COOEt C₉H₁₂N₂O₄ 212.2 15803-27-7 0.88 Ligand in coordination chemistry
Ethyl 4-(2-hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate 1,5-diMe, 3-COOEt, 4-CH₂CH₂OH C₁₁H₁₈N₂O₃ 226.3 N/A N/A Bioactive scaffold

Key Differences and Implications

  • Carbamoyl vs.
  • Halogen vs. Amino Substituents: Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate combines electrophilic (Cl) and nucleophilic (NH₂) groups, enabling diverse reactivity in cross-coupling reactions, unlike the carbamoyl group’s stability .
  • Ester Position: Diethyl 1H-pyrazole-3,4-dicarboxylate’s dual ester groups increase steric hindrance, reducing solubility but enhancing metal-binding capacity compared to mono-ester derivatives .

Biological Activity

Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by recent research findings.

This compound has a molecular formula of C8H10N4O3C_8H_{10}N_4O_3 and a molar mass of approximately 198.19 g/mol. The structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can modulate the activity of specific molecular targets, leading to various pharmacological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Modulation : It acts as a partial agonist for trace amine-associated receptors (TAARs), particularly TAAR1, suggesting potential applications in neuropharmacology, including treatments for ADHD and other stress-related disorders .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The compound has shown promise in anticancer research. A study focusing on structure-activity relationships (SAR) identified derivatives of pyrazoles that exhibit significant antiproliferative effects against cancer cell lines. The presence of specific functional groups in the pyrazole moiety enhances its cytotoxicity against tumor cells .

Case Studies and Research Findings

Several case studies and experimental findings underscore the compound's therapeutic potential:

  • Study on Anticancer Activity : A derivative of this compound was tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation. The study concluded that modifications to the carbamoyl group could enhance anticancer activity .
  • Antimicrobial Efficacy : In a comparative study, ethyl 4-carbamoyl derivatives were evaluated for their antimicrobial properties. Results indicated that certain modifications led to improved activity against resistant bacterial strains, highlighting the importance of structural optimization .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialEffective against multiple strains
AnticancerSignificant cytotoxicity in vitro
Enzyme InhibitionModulates enzyme activity
Receptor AgonismPartial agonist for TAARs

Q & A

Q. What are the typical synthetic routes and reaction conditions for Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate?

The synthesis often involves multi-step processes, including cyclization and functional group modifications. For example, pyrazole derivatives are synthesized via condensation of hydrazine derivatives with β-ketoesters, followed by carbamoylation. Key steps may include:

  • Cyclization using hydrazine hydrate under reflux conditions .
  • Carbamoylation via reaction with urea or carbamoyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification via silica gel chromatography or recrystallization .

Q. Which characterization techniques are critical for validating the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions and functional groups. For example, the ester carbonyl typically resonates at δ ~160–170 ppm in ¹³C NMR .
  • Mass Spectrometry (ESI-MS): Provides molecular ion peaks (e.g., m/z 212.1 [M+H]⁺) and fragmentation patterns to verify molecular weight .
  • Infrared Spectroscopy (IR): Confirms carbamoyl (N–H stretch at ~3300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during esterification) .
  • Dispose of waste via licensed hazardous waste services, particularly for halogenated solvents or toxic intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for pyrazole derivatives?

  • Cross-validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Crystallography: Use single-crystal X-ray diffraction (via SHELX or Mercury) to unambiguously assign stereochemistry and hydrogen-bonding interactions .
  • Variable Temperature (VT) NMR: Resolve dynamic effects caused by rotational barriers in carbamoyl groups .

Q. What role does this compound play in medicinal chemistry SAR studies?

  • The carbamoyl group enhances hydrogen-bonding with biological targets (e.g., enzyme active sites), while the ester moiety allows prodrug strategies.
  • Modifications at the 1-methyl or 4-carbamoyl positions are explored to optimize pharmacokinetics (e.g., logP, metabolic stability) .
  • Example: Analogues with trifluoromethyl groups show improved binding affinity in kinase inhibition assays .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvent systems: Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Prodrug derivatization: Replace the ethyl ester with hydrophilic groups (e.g., PEG-linked esters) .
  • Nanoformulation: Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion .

Q. What computational tools are recommended for modeling interactions with biological targets?

  • Docking software (AutoDock Vina, Schrödinger): Predict binding modes to receptors (e.g., kinases) .
  • Molecular Dynamics (GROMACS): Simulate ligand-protein stability over time .
  • QSAR models: Corrogate structural features (e.g., Hammett constants of substituents) with activity data .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Accelerated stability studies: Monitor degradation via HPLC at 40°C/75% RH for 4 weeks. The ester group may hydrolyze to carboxylic acid under alkaline conditions (pH >9) .
  • Lyophilization: Stabilize the compound as a lyophilized powder for long-term storage .

Q. What crystallographic insights are critical for optimizing solid-state properties?

  • Polymorph screening: Identify stable crystal forms using solvent evaporation or grinding .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing solubility and melting points .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss during heating .

Q. How can researchers design SAR studies to explore bioisosteric replacements?

  • Carbamoyl replacements: Substitute with sulfonamide or urea groups to modulate electron density .
  • Pyrazole ring modifications: Introduce heteroatoms (e.g., triazoles) or fused rings to alter conformational flexibility .
  • Ester optimization: Replace ethyl with cyclopropyl ester to enhance metabolic resistance .

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